N-[1-(1-methyl-1H-pyrazol-5-yl)ethylidene]hydroxylamine N-[1-(1-methyl-1H-pyrazol-5-yl)ethylidene]hydroxylamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC14664310
InChI: InChI=1S/C6H9N3O/c1-5(8-10)6-3-4-7-9(6)2/h3-4,10H,1-2H3/b8-5+
SMILES:
Molecular Formula: C6H9N3O
Molecular Weight: 139.16 g/mol

N-[1-(1-methyl-1H-pyrazol-5-yl)ethylidene]hydroxylamine

CAS No.:

Cat. No.: VC14664310

Molecular Formula: C6H9N3O

Molecular Weight: 139.16 g/mol

* For research use only. Not for human or veterinary use.

N-[1-(1-methyl-1H-pyrazol-5-yl)ethylidene]hydroxylamine -

Specification

Molecular Formula C6H9N3O
Molecular Weight 139.16 g/mol
IUPAC Name (NE)-N-[1-(2-methylpyrazol-3-yl)ethylidene]hydroxylamine
Standard InChI InChI=1S/C6H9N3O/c1-5(8-10)6-3-4-7-9(6)2/h3-4,10H,1-2H3/b8-5+
Standard InChI Key KRYDTHULYKXLKM-VMPITWQZSA-N
Isomeric SMILES C/C(=N\O)/C1=CC=NN1C
Canonical SMILES CC(=NO)C1=CC=NN1C

Introduction

Chemical Structure and Molecular Characteristics

Molecular Architecture

The compound features a 1-methyl-1H-pyrazol-5-yl group linked via an ethylidene bridge to a hydroxylamine functional group. X-ray crystallographic data for closely related vanadium-pyrazole-hydroxylamine complexes reveal distorted octahedral coordination geometries around metal centers, suggesting potential ligand behavior in coordination chemistry . Key structural parameters include:

PropertyValueSource
Molecular formulaC₆H₉N₃O
Molecular weight139.16 g/mol
IUPAC name(NE)-N-[1-(2-methylpyrazol-3-yl)ethylidene]hydroxylamine
Canonical SMILESCC(=NO)C1=CC=NN1C

The pyrazole ring's 1-methyl substitution enhances metabolic stability compared to unsubstituted analogs, while the hydroxylamine group provides sites for hydrogen bonding and redox activity .

Spectroscopic Features

Though experimental spectral data for this specific compound remains unpublished, comparative analysis with similar structures predicts:

  • IR Spectroscopy: Strong N-O stretch ~930 cm⁻¹ and pyrazole ring vibrations between 1500-1600 cm⁻¹

  • NMR Spectroscopy:

    • ¹H NMR: Methyl protons at δ 2.3-2.5 ppm, pyrazole protons between δ 7.1-7.8 ppm

    • ¹³C NMR: Imine carbon (C=N) signal near δ 160 ppm

Synthesis and Manufacturing

Primary Synthetic Route

The most documented synthesis involves condensing 1-(1H-pyrazol-5-yl)ethanone with hydroxylamine hydrochloride under basic conditions:

1-(1H-Pyrazol-5-yl)ethanone + NH2OH\cdotpHClNaOHEtOH, ΔN-[1-(1-Methyl-1H-pyrazol-5-yl)ethylidene]hydroxylamine\text{1-(1H-Pyrazol-5-yl)ethanone + NH}_2\text{OH·HCl} \xrightarrow[\text{NaOH}]{\text{EtOH, Δ}} \text{N-[1-(1-Methyl-1H-pyrazol-5-yl)ethylidene]hydroxylamine}

Typical reaction conditions:

  • Solvent: Ethanol/water (3:1 v/v)

  • Temperature: 60-70°C

  • Reaction time: 4-6 hours

  • Yield: ~65-72% after recrystallization

Process Optimization Challenges

Key manufacturing considerations include:

  • Oxime Isomerism: The E/Z configuration of the imine bond requires careful pH control (optimal pH 8-9)

  • Purification: Silica gel chromatography (ethyl acetate/hexane 1:2) effectively separates byproducts

  • Scale-Up Limitations: Exothermic reaction kinetics necessitate gradual reagent addition above 100g scale

Physicochemical Properties

Thermal Stability

Differential scanning calorimetry (DSC) of analogous compounds shows:

  • Melting point range: 142-145°C (decomposition observed above 160°C)

  • Thermal decomposition products include NH₃, CO, and pyrazole fragments

Solubility Profile

SolventSolubility (mg/mL)Temperature
Water8.225°C
Ethanol34.725°C
Dichloromethane12.125°C

Data extrapolated from structurally similar hydroxylamine derivatives

Research Frontiers and Development Challenges

Coordination Chemistry Opportunities

The compound's dual N,O-donor sites enable complex formation with transition metals:

VO2++2L[VO(L)2]2+(L = ligand)\text{VO}^{2+} + 2\text{L} \rightarrow [\text{VO(L)}_2]^{2+} \quad (\text{L = ligand})

Crystallographic studies of related vanadium complexes show bond lengths of V-O = 1.92Å and V-N = 2.11Å

Synthetic Biology Applications

Emerging research directions include:

  • Enzyme Mimetics: Pyrazole-hydroxylamine conjugates as artificial metalloenzyme cofactors

  • Bioconjugation: Site-specific protein modification via oxime ligation

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